2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol
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Overview
Description
2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reduction of nitrile groups in cyanomethyl ethers using lithium aluminum hydride can yield the desired amines, which are then converted to N-acyl derivatives . Another method involves the quaternization of dihydro derivatives with methyl iodide under microwave irradiation, followed by reduction with sodium borohydride in methanol .
Industrial Production Methods
the use of microwave heating and cyclization reactions suggests that scalable methods could be developed based on these laboratory techniques .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be cleaved at the N–C (5) bond under the action of activated alkynes in methanol, forming o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include lithium aluminum hydride for reduction, methyl iodide for quaternization, and sodium borohydride for further reduction steps .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazepines and benzothiazepines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol involves its interaction with molecular targets such as receptors and enzymes. For instance, certain derivatives exhibit high affinity for the 5-HT1A receptor, which is involved in neurotransmission and can influence mood and cognition . The compound’s effects are mediated through its binding to these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol: Similar in structure but differs in the position of the hydroxyl group.
2,3,4,5-Tetrahydro-1,5-benzothiazepine: Contains a sulfur atom instead of oxygen, leading to different chemical properties.
2,3-Dihydro-1,4-benzoxathiine: Another related compound with sulfur in the ring.
Uniqueness
2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol |
InChI |
InChI=1S/C9H11NO2/c11-8-2-1-3-9-7(8)6-10-4-5-12-9/h1-3,10-11H,4-6H2 |
InChI Key |
SVZOUBOXWBVTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C2CN1)O |
Origin of Product |
United States |
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